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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)butan-1-one

Cat. No.: B1664058

1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is a heterocyclic ketone that
serves as a pivotal intermediate in organic synthesis.[1] Its structure, which marries an
aromatic, electron-rich thiophene ring with a flexible butyl ketone chain, provides a unique
combination of reactivity and stability.[2] For researchers in medicinal chemistry and material
science, this compound is more than a simple reagent; it is a versatile scaffold for the
construction of complex molecular architectures. The thiophene moiety is a well-established
pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a
bioisostere of a benzene ring while modifying physicochemical properties like solubility and
metabolic profile.[3][4] This guide provides an in-depth exploration of the synthesis,
characterization, reactivity, and application of 1-(Thiophen-2-yl)butan-1-one, offering field-
proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic
Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
successful application in synthesis and analysis. The key identifiers and physical
characteristics of 1-(Thiophen-2-yl)butan-1-one are summarized below.

Physical and Chemical Data
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Property Value Source(s)
CAS Number 5333-83-5 [5][6][7]
Molecular Formula CsH100S [6][8]
Molecular Weight 154.23 g/mol [516][8]
Appearance C.:olc')rless to yellow to brown 8]

liquid
Boiling Point 245.8 °C at 760 mmHg [8]
Density 1.075 g/cm3 [8]
Refractive Index (20°C) 1.5405 - 1.5455 [8]
SMILES CCCC(=0)C1=CC=Cs1 [5]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized

compound. The following table outlines the expected spectral characteristics for 1-(Thiophen-

2-yl)butan-1-one, based on established principles and data from analogous structures like 2-

acetylthiophene.[9][10]
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Technique Expected Signature Interpretation
Signals correspond to the
three distinct protons on the
0 ~7.7-7.8 (m, 2H), ~7.1 (m, ) . .
thiophene ring and the triplet-
1H NMR 1H), ~2.9 (t, 2H), ~1.7 (sext, )
sextet-triplet pattern of the n-
2H), ~1.0 (t, 3H) _
propyl chain attached to the
carbonyl.
Peaks represent the carbonyl
0 ~192-194, ~144-145, ~133- carbon, the four distinct
13C NMR 134, ~132-133, ~128, ~40-41, carbons of the thiophene ring,

~18-19, ~13-14

and the three carbons of the

propyl chain.

IR (Infrared)

~1660-1680 cm~1 (strong),
~3100 cm~t (weak), ~2850-
2960 cm~* (medium)

Strong absorption indicates the
C=0 stretch of the aryl ketone.
Weak and medium bands
correspond to aromatic C-H
and aliphatic C-H stretches,

respectively.[11]

Mass Spec (MS)

Molecular lon (M*) at m/z =
154

Confirms the molecular weight

of the compound.

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for preparing 1-(Thiophen-2-yl)butan-1-one is

the Friedel-Crafts acylation of thiophene.[12] This electrophilic aromatic substitution reaction

offers high yields and, critically, excellent regioselectivity.

Causality of Regioselectivity

The acylation of thiophene preferentially occurs at the C2 (a) position. This is a direct

conseqguence of the superior stability of the cationic intermediate (sigma complex) formed

during C2 attack compared to C3 attack. The intermediate from C2 attack allows the positive

charge to be delocalized over three resonance structures, including one where the sulfur

atom's lone pair participates directly, whereas C3 attack only permits two resonance structures.
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[13][14] This lower energy pathway for C2 substitution makes it the overwhelmingly favored

outcome.

Caption: Resonance stabilization of intermediates in thiophene acylation.
Self-Validating Experimental Protocol: Synthesis of 1-
(Thiophen-2-yl)butan-1-one

This protocol describes a standard laboratory procedure. The trustworthiness of the synthesis

is ensured by the subsequent analytical verification steps.

Workflow Diagram
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1. Charge Reactor:
- Thiophene
- Anhydrous Solvent (e.g., CH2Cl2)
- Inert Atmosphere (N2 or Ar)

2. Coolto 0-5 °C
(Ice Bath)

3. Add Lewis Acid Catalyst
(e.g., AICIz or SnCla4)
(Portion-wise, exothermic control)

i

4. Add Acylating Agent
(Butyryl Chloride)
(Dropwise, maintain temp < 10 °C)

i

5. Reaction
(Stir at 0 °C to RT for 2-4 h)

'

6. Quench Reaction
(Pour onto ice/dilute HCI)

'

7. Work-up
- Separate organic layer
- Wash with NaHCOs(aq), brine
- Dry over NazSOa

8. Purification
- Remove solvent (rotovap)
- Vacuum Distillation

9. Analysis & Verification
(NMR, IR, GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
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Step-by-Step Methodology:

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous
solvent such as dichloromethane (CH2Cl2) or carbon disulfide (CS2).

Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the flask to 0-5 °C
using an ice-water bath.

Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum
chloride (AICIs, 1.1 eq) or stannic chloride (SnCla), in small portions.[15] The addition is
exothermic and must be controlled.

Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise via the dropping funnel,
ensuring the internal temperature does not exceed 10 °C.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30
minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture
of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic
layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate
(NaHCO:s) solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation to yield 1-(Thiophen-2-
yl)butan-1-one as a clear liquid.[8]

Validation: Confirm the structure and purity of the final product using *H NMR, 3C NMR, and
IR spectroscopy, comparing the obtained spectra with reference data.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://en.wikipedia.org/wiki/2-Acetylthiophene
https://www.benchchem.com/product/b1664058?utm_src=pdf-body
https://www.benchchem.com/product/b1664058?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/thiophene-derivatives/42400--1-thiophen-2-ylbutan-1-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity and Applications in Drug
Discovery

The utility of 1-(Thiophen-2-yl)butan-1-one stems from the distinct reactivity of its two key

domains: the carbonyl group and the thiophene ring.

Reactivity of the Carbonyl Group: The ketone functionality is a gateway to numerous
transformations. It can be reduced to the corresponding secondary alcohol, (R/S)-1-
(thiophen-2-yl)butan-1-ol, a chiral building block.[16] It can also undergo condensation
reactions at the a-carbon or serve as a handle for forming more complex heterocyclic
systems like pyrimidines or pyrazoles.

Reactivity of the Thiophene Ring: The butyryl group is an electron-withdrawing, meta-
directing group. However, it deactivates the thiophene ring towards further electrophilic
aromatic substitution. This deactivation can be strategically useful, preventing
polysubstitution and allowing for selective reactions elsewhere in a more complex molecule.

[9]

Role as a Versatile Intermediate: In drug discovery, this compound is a precursor for a wide
array of biologically active molecules. The thiophene core is present in drugs for treating
conditions ranging from inflammation to cancer and neurological disorders.[3][4][17] By
modifying the butyl chain or using the ketone as an anchor point for further elaboration,
medicinal chemists can rapidly generate libraries of novel compounds for screening. For
instance, derivatives have been synthesized and investigated as potent and selective TRPV1
agonists for pain management.[18][19]
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Caption: Role as a versatile intermediate in synthetic pathways.

Conclusion

1-(Thiophen-2-yl)butan-1-one is a high-value chemical intermediate whose properties are
well-defined and synthetically accessible. Its straightforward preparation via regioselective
Friedel-Crafts acylation, combined with the versatile reactivity of its ketone and thiophene
moieties, makes it an indispensable tool for chemists. For professionals in drug development, a
thorough understanding of its chemical characteristics—from spectroscopic signatures to
reaction pathways—is essential for leveraging its full potential in the rational design and
synthesis of next-generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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